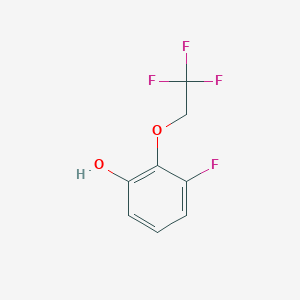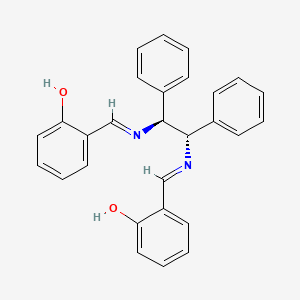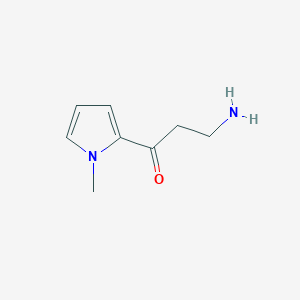
3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an amino group attached to a propanone backbone, which is further substituted with a 1-methyl-1H-pyrrol-2-yl group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable amine, followed by reduction and subsequent acylation to introduce the propanone moiety. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and acylating agents like acetyl chloride or acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Acetylpyrrole: Another pyrrole derivative with a similar structure but different functional groups.
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of 3-Amino-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one.
3-Amino-1,2-propanediol: A compound with a similar amino-propanone backbone but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a pyrrole ring allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-amino-1-(1-methylpyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4-5,9H2,1H3 |
InChIキー |
WAVIPJPGUGFREH-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
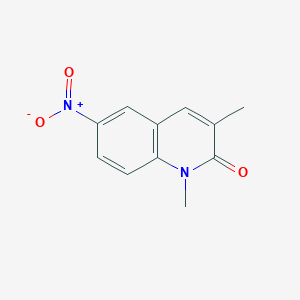
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

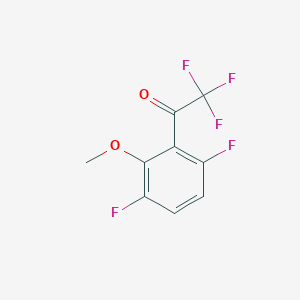
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
